5-Fluoropyridine-3-carbonyl chloride
Overview
Description
5-Fluoropyridine-3-carbonyl chloride is a chemical compound with the molecular formula C6H3ClFNO. It is used in the pharmaceutical industry for testing .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . For example, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .Molecular Structure Analysis
The molecular weight of this compound is 159.55 g/mol.Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . The most recognised reaction using 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile is the synthesis of Gemifloxacin, an oral broad-spectrum antibiotic .Scientific Research Applications
1. Applications in Medical Imaging and PET
5-Fluoropyridine-3-carbonyl chloride derivatives, especially those labeled with Fluorine-18, have been increasingly used in the medical imaging technique known as Positron Emission Tomography (PET). The introduction of fluorine-18 into 3-fluoro and 5-fluoropyridines, previously challenging due to unsuitable preparation methods, is now possible through pyridyliodonium salts, enhancing the stability and potential of radiotracers in vivo (Carroll, Nairne, & Woodcraft, 2007).
2. Synthesis of Dopamine D3 Receptor PET Imaging Agents
The compound has been used in the synthesis of fluoro-substituted pyridinylcarboxamides and their phenylazo analogues, which show high affinity and selectivity for the dopamine D3 receptor. These compounds offer potential as radiotracers for PET imaging, demonstrating the compound's relevance in neuroscience and pharmacology (Nebel et al., 2014).
3. Creation of Structural Manifolds from a Common Precursor
This compound derivatives have been utilized in the manufacturing process of industrial pesticides, highlighting the compound's versatility in creating diverse structural manifolds. These derivatives serve as intermediates for various pyridinecarboxylic acids and halopyridines, demonstrating the compound's broad applicability in chemical synthesis and material science (Schlosser & Bobbio, 2002).
4. Synthesis of N-arylcarbonyl-N′-(fluoropyridin-3-yl) Thioureas
The compound has been used in the synthesis of N-arylcarbonyl-N′-(fluoropyridin-3-yl) thioureas, which show promising activity as plant growth regulators. This application underscores the compound's potential in agricultural chemistry and bioactive molecule development (Liu Chang-chun, 2012).
Safety and Hazards
Properties
IUPAC Name |
5-fluoropyridine-3-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6(10)4-1-5(8)3-9-2-4/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINIMVOXGAFQJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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